Welcome to the BenchChem Online Store!
molecular formula C4H4Cl2N4 B1296591 2,5-Diamino-4,6-dichloropyrimidine CAS No. 55583-59-0

2,5-Diamino-4,6-dichloropyrimidine

Cat. No. B1296591
M. Wt: 179 g/mol
InChI Key: ZXWGHENZKVQKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05216161

Procedure details

Dry 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (1.8 g), tetraethyl ammonium chloride (9.8 g) (dry) and phosphorus oxychloride (5.5 ml) were heated at 105° for 20 hours. The reaction mixture was processed as in Example 1 on a smaller scale to give 0.9 g (50% yield) 2,5-diamino-4,6-dichloropyrimidine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[N:8]=[C:7](O)[C:6]([NH2:10])=[C:5](O)[N:4]=1.P(Cl)(Cl)([Cl:14])=O>[Cl-].C([N+](CC)(CC)CC)C>[NH2:2][C:3]1[N:8]=[C:7]([Cl:1])[C:6]([NH2:10])=[C:5]([Cl:14])[N:4]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
Cl.NC1=NC(=C(C(=N1)O)N)O
Name
Quantity
5.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
9.8 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC)(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)Cl)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.